molecular formula C19H22O4 B3939584 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

Cat. No.: B3939584
M. Wt: 314.4 g/mol
InChI Key: ZKTMHOOXYNEGPG-UHFFFAOYSA-N
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Description

4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by a chromen-2-one core structure with a butyl group at the 4-position and a 2-oxocyclohexyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butyl-2H-chromen-2-one and 2-oxocyclohexanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid.

    Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:

    Refluxing: The reaction mixture is heated under reflux to facilitate the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Oxidation of this compound can yield this compound-3-carboxylic acid.

    Reduction: Reduction can produce 4-butyl-7-[(2-hydroxycyclohexyl)oxy]-2H-chromen-2-one.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: It can intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one can be compared with other similar compounds, such as:

    4-butyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one: This compound has an additional methyl group at the 8-position, which may influence its biological activity and chemical properties.

    4-butyl-7-[(2-hydroxycyclohexyl)oxy]-2H-chromen-2-one: The presence of a hydroxy group instead of an oxo group at the 2-position of the cyclohexyl ring can affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-butyl-7-(2-oxocyclohexyl)oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-2-3-6-13-11-19(21)23-18-12-14(9-10-15(13)18)22-17-8-5-4-7-16(17)20/h9-12,17H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTMHOOXYNEGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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